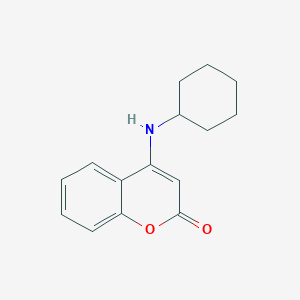amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B229398.png)
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that binds to the same receptors as THC, the psychoactive compound in marijuana. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Mécanisme D'action
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide works by inhibiting FAAH, the enzyme that breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the psychoactive compound in marijuana. By inhibiting FAAH, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to increase the levels of anandamide in the brain, leading to potential therapeutic effects. Anandamide is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of anandamide, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide may have analgesic, anxiolytic, and antidepressant effects. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to reduce drug-seeking behavior in rats, suggesting that it may have potential as an anti-addictive agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, one limitation of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is that it has a short half-life, meaning that its effects are relatively short-lived. This can make it difficult to study the long-term effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide on physiological processes.
Orientations Futures
There are several future directions for the study of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide. One area of research is the potential therapeutic effects of 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide in humans. While animal studies have shown promising results, more research is needed to determine whether 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is safe and effective in humans. Another area of research is the development of more potent and selective FAAH inhibitors. Finally, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide may have potential as a tool for studying the role of anandamide in various physiological processes, and further research is needed to explore this potential.
Méthodes De Synthèse
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide is synthesized through a multi-step process, starting with the reaction of 3,4-dimethoxybenzyl cyanide with methylamine to form 3,4-dimethoxyphenethylamine. This compound is then reacted with 2-methoxybenzoyl chloride to form 3,4-dimethoxy-N-(2-methoxybenzoyl)phenethylamine. Finally, this compound is reacted with 2-(chloromethyl)-2-methylpropane-1,3-diol to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide.
Applications De Recherche Scientifique
3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, anxiety, depression, and addiction. In animal studies, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been shown to have analgesic effects, reducing pain sensitivity in rats. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in mice. In addition, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential as an antidepressant, with some studies showing promising results in reducing depressive-like behavior in rats. Finally, 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(2-methoxyphenyl)propanamide has been studied for its potential as an anti-addictive agent, with some studies showing that it can reduce drug-seeking behavior in rats.
Propriétés
Formule moléculaire |
C21H28N2O4 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O4/c1-23(13-11-16-9-10-19(26-3)20(15-16)27-4)14-12-21(24)22-17-7-5-6-8-18(17)25-2/h5-10,15H,11-14H2,1-4H3,(H,22,24) |
Clé InChI |
MOXUIYOOBLBSFF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(E)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229320.png)
![1-[(Pentyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229374.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B229395.png)

amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
![1-(2-Methoxyphenyl)-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B229399.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![1-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229406.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)